molecular formula C9H16O4 B13630630 Methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate

Methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate

Cat. No.: B13630630
M. Wt: 188.22 g/mol
InChI Key: GIBVZOXLSAZKJP-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its unique structure, which includes an oxirane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide precursor with a carboxylate ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: The compound is used in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, including ring-opening reactions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-ethyl-3-(hydroxymethyl)-2-methyloxirane-2-carboxylate
  • Methyl 3-ethyl-3-(chloromethyl)-2-methyloxirane-2-carboxylate
  • Methyl 3-ethyl-3-(bromomethyl)-2-methyloxirane-2-carboxylate

Uniqueness

Methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also affect the compound’s solubility and stability, making it distinct from other similar oxirane derivatives.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-ethyl-3-(methoxymethyl)-2-methyloxirane-2-carboxylate

InChI

InChI=1S/C9H16O4/c1-5-9(6-11-3)8(2,13-9)7(10)12-4/h5-6H2,1-4H3

InChI Key

GIBVZOXLSAZKJP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)C(=O)OC)COC

Origin of Product

United States

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